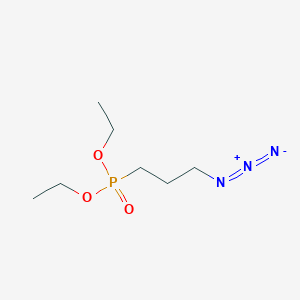

![molecular formula C19H17FN2O2 B2398707 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone CAS No. 866010-56-2](/img/structure/B2398707.png)

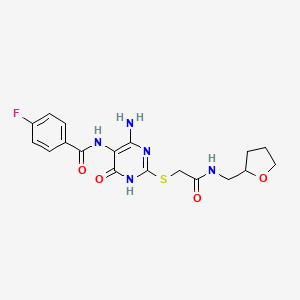

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that quinazolinones are a class of organic compounds that have been studied for their potential pharmaceutical applications2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone”. However, there are general methods for the synthesis of 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, and 2,3-disubstituted-4(3H)-quinazolinones2.Molecular Structure Analysis

The molecular structure of “3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone” is not readily available. However, the structure of quinazolinones generally consists of a fused two-ring system, with a benzene ring joined to a quinazoline ring2.Chemical Reactions Analysis

Specific chemical reactions involving “3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone” are not available. However, quinazolinones can undergo various chemical reactions, including reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, and reduction2.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone” are not readily available. However, the properties of quinazolinones can vary widely depending on their specific structures2.Wissenschaftliche Forschungsanwendungen

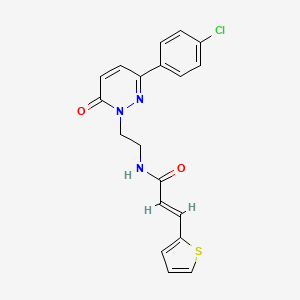

Synthesis and Antimicrobial Activity

Quinazolinones, including 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone, have been synthesized and evaluated for their antimicrobial activities. Compounds bearing the quinazolinone structure, along with other pharmacophores such as thiazolidinone, have exhibited notable in vitro antimicrobial potency against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Stability under Stress Conditions

Stress-Induced Stability Study

The stability of the quinazolinone derivative under various stress conditions has been investigated. The substance demonstrated stability against UV radiation, elevated temperatures, and oxidants but showed instability towards hydrolysis in both alkaline and acidic environments, suggesting careful consideration in its formulation and storage (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).

Antitumor and Anticancer Properties

Antitumor Activity of Quinazolinone Derivatives

Various quinazolinone derivatives have been synthesized and shown significant antitumor activity on a range of human tumor cell lines. Specific derivatives have been found to be more active than the reference drug 5-fluorouracil, emphasizing the potential of quinazolinones in cancer treatment (El-Badry, El-hashash, & Al-Ali, 2020).

Chemical Sensing Applications

Fluorescent Chemical Sensor for Iron Ions

A quinazolinone derivative has been utilized as a fluoroionophore for the sensitive detection of iron ions. This application leverages the compound's fluorescent properties and shows its potential in the development of optochemical sensors (Zhang, Cheng, Zhang, Shen, & Yu, 2007).

Applications in Epilepsy Treatment

Synthesis and Anticonvulsant Activity

Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activity. The studies revealed that certain derivatives significantly mitigate tonic seizures and clonic seizures, indicating their potential as anticonvulsant agents (Jain & Singour, 2020).

Safety And Hazards

The safety and hazards associated with “3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone” are not readily available. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Zukünftige Richtungen

The future directions for research on “3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone” are not readily available. However, given the interest in quinazolinones for their potential pharmaceutical applications, further research into the synthesis, properties, and biological activities of such compounds could be beneficial2.

Eigenschaften

IUPAC Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-2-5-18-21-16-7-4-3-6-15(16)19(24)22(18)12-17(23)13-8-10-14(20)11-9-13/h3-4,6-11H,2,5,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKYLTPMUXGFQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1CC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326845 |

Source

|

| Record name | 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666288 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone | |

CAS RN |

866010-56-2 |

Source

|

| Record name | 3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propylquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2398626.png)

![N-(4-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2398627.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398628.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-cyclohexylacetamide](/img/structure/B2398634.png)

![6-Methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2398640.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)

![5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2398644.png)

![2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2398646.png)